molecular formula C15H13FN2O4 B14224266 N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine CAS No. 634198-79-1

N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine

Cat. No.: B14224266
CAS No.: 634198-79-1
M. Wt: 304.27 g/mol
InChI Key: VHGFZTRAFZAWSN-AWEZNQCLSA-N
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Description

N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine is a compound that features a phenylalanine backbone with a 2-fluoro-4-nitrophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with 2-fluoro-4-nitroaniline. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)

    Coupling: DCC, DMAP, dichloromethane

Major Products Formed

    Reduction: 2-amino-4-fluorophenyl-L-phenylalanine

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used

    Coupling: Peptide chains incorporating the this compound residue

Scientific Research Applications

N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluoro and nitro groups can enhance binding affinity and selectivity by influencing the compound’s electronic properties and steric profile .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-nitroaniline: A precursor in the synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine, used in various chemical reactions.

    L-Phenylalanine: The amino acid backbone of the compound, widely used in peptide synthesis and as a dietary supplement.

    N-(2-Fluoro-4-nitrophenyl)-glycine: A similar compound with glycine instead of phenylalanine, used in similar applications.

Uniqueness

This compound is unique due to the combination of the phenylalanine backbone with the 2-fluoro-4-nitrophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

634198-79-1

Molecular Formula

C15H13FN2O4

Molecular Weight

304.27 g/mol

IUPAC Name

(2S)-2-(2-fluoro-4-nitroanilino)-3-phenylpropanoic acid

InChI

InChI=1S/C15H13FN2O4/c16-12-9-11(18(21)22)6-7-13(12)17-14(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,14,17H,8H2,(H,19,20)/t14-/m0/s1

InChI Key

VHGFZTRAFZAWSN-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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